molecular formula C13H14N2O5 B1387406 {6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid CAS No. 1170633-97-2

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Cat. No.: B1387406
CAS No.: 1170633-97-2
M. Wt: 278.26 g/mol
InChI Key: ZEWCQDHENAEWJA-UHFFFAOYSA-N
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Description

This compound is a benzoxazine derivative featuring a dimethylamino carbonyl substituent at position 6 and an acetic acid moiety at position 3. Its molecular formula is C₁₄H₁₅N₂O₅ (calculated based on structural analogs), with a molecular weight of approximately 297.28 g/mol.

Properties

IUPAC Name

2-[6-(dimethylcarbamoyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-14(2)13(19)8-3-4-10-9(5-8)15(6-12(17)18)11(16)7-20-10/h3-5H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCQDHENAEWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid, with the molecular formula C13H14N2O5 and a molecular weight of approximately 278.26 g/mol, is a complex organic compound belonging to the benzoxazine class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique benzoxazine ring structure that contributes to its biological activity. The presence of the dimethylamino group is notable for enhancing nucleophilic reactivity, which can facilitate interactions with various biological targets.

Biological Activities

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of benzoxazines exhibit significant anti-inflammatory effects. The specific mechanisms are not fully elucidated but may involve modulation of inflammatory mediators.
  • Anticancer Potential : Research indicates that compounds with similar structures to this compound may interact with cancer cell pathways. For instance, the compound's ability to induce apoptosis in cancer cells has been observed in related studies .
  • Enzyme Interaction : Interaction studies have shown that this compound can affect various enzymes involved in metabolic pathways. Its structural analogs have been found to influence glucose-induced insulin release from pancreatic islets, suggesting a potential role in diabetes management .

The biological activity of this compound may be attributed to:

  • Nucleophilic Substitution Reactions : The dimethylamino group enhances nucleophilicity, allowing the compound to engage in reactions with electrophilic centers in biological molecules.
  • Hydrolysis : Under acidic or basic conditions, hydrolysis can yield active derivatives that may exhibit enhanced biological effects.

Comparative Analysis

A comparison of similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acidNitro group substitutionAntimicrobial activity
(6-diethylaminocarbonyl)-3-oxo-2,3-dihydrobenzoxazinDiethylamino groupAnti-inflammatory properties
(3-hydroxybenzoxazinone)Hydroxy group at position 3Anticancer effects

The unique dimethylamino carbonyl substitution in this compound may influence its solubility and biological activity differently compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of benzoxazine derivatives:

  • Insulin Release Studies : Research demonstrated that certain benzoxazine derivatives effectively modulated insulin release from rat pancreatic islets. The most active compounds showed significant potency compared to traditional agents like diazoxide .
  • Myorelaxant Activity : Investigations into myorelaxant properties revealed that some benzoxazine derivatives exhibited pronounced effects on vascular smooth muscle cells, indicating potential applications in treating hypertension or related conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Preliminary studies suggest that derivatives of benzoxazines exhibit significant anti-inflammatory effects. These effects may involve modulation of inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs.

2. Anticancer Potential
Research indicates that compounds similar to {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid may interact with cancer cell pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells, positioning it as a potential therapeutic agent in oncology.

3. Enzyme Interaction Studies
This compound has been shown to affect various enzymes involved in metabolic pathways. For example, its structural analogs have influenced glucose-induced insulin release from pancreatic islets, suggesting potential applications in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological implications of benzoxazine derivatives:

1. Insulin Release Studies
Research demonstrated that certain benzoxazine derivatives effectively modulated insulin release from rat pancreatic islets. The most active compounds showed significant potency compared to traditional agents like diazoxide.

2. Myorelaxant Activity
Investigations into myorelaxant properties revealed that some benzoxazine derivatives exhibited pronounced effects on vascular smooth muscle cells, indicating potential applications in treating hypertension or related conditions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid 6-dimethylamino carbonyl, 4-acetic acid C₁₄H₁₅N₂O₅ ~297.28 Enhanced lipophilicity; potential receptor binding modulation
3-Oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid No substituent at position 6 C₁₀H₉NO₄ 207.19 Baseline benzoxazine structure; 98% purity
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid 6-diethylamino carbonyl C₁₅H₁₈N₂O₅ 306.31 Increased steric bulk; altered solubility
(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid 6-chloro C₁₀H₈ClNO₄ 241.63 Electron-withdrawing substituent; potential antibacterial activity
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Sulfur atom in place of oxygen (benzothiazine core) C₁₀H₉NO₃S 223.25 Thiazine analog; antibacterial activity comparable to streptomycin
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 4-methyl, 6-carboxylic acid C₁₀H₉NO₄ 207.19 Polar substituent; altered solubility and acidity

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Carboxylic acid derivatives (e.g., 6-carboxylic acid analog) exhibit higher aqueous solubility, whereas chloro and dimethylamino groups reduce it .
  • Stability : Thiazine analogs (e.g., benzothiazine) may exhibit lower oxidative stability due to sulfur’s susceptibility to oxidation compared to benzoxazines .

Preparation Methods

Core Benzoxazinone Scaffold Synthesis

The foundational step in preparing the target compound is the synthesis of the 2,3-dihydro-1,4-benzoxazin-3-one framework, which is well-established in the literature:

  • Reaction of 2-Aminophenol with Chloroacetyl Chloride : The most common and convenient approach involves reacting 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate. This single-step reaction yields the benzoxazinone core efficiently.

  • Alternative Route via Nitro Ethers : Nitro ethers can be alkylated with 2-bromoesters to form nitro ethers, which are subsequently reduced using iron/acetic acid or zinc/ammonium chloride to afford benzoxazinones in moderate yields.

  • Reaction with Maleic Anhydride : Benzoxazinones substituted with acetic acid groups at the 2-position have been synthesized by reacting 2-aminophenols directly with maleic anhydride in a single step.

  • Use of α-Bromo-γ-butyrolactone : Another method involves reacting 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) with potassium carbonate or sodium hydride at room temperature, followed by reduction to obtain hydroxyethyl-substituted benzoxazinones.

Introduction of the Dimethylaminocarbonyl Group

The dimethylaminocarbonyl substituent at the 6-position (on the benzoxazinone ring) is introduced typically via amide formation or carbamoylation reactions, often involving activated carboxylic acid derivatives or carbonylation reagents:

  • N-Acylation/N-Alkylation Approach : Starting from 3-oxobenzoxazine derivatives, reaction with halides or esters of appropriate carboxylic acid derivatives (e.g., chloroacetoacetate) in the presence of bases such as triethylamine or potassium carbonate can introduce carbonylalkyl substituents at the nitrogen. Subsequent reduction and functional group transformations yield the dimethylaminocarbonyl group.

  • Use of Dimethylformamide (DMF) and Phosphorus Oxychloride : N-substituted benzoxazinones react with phosphorus oxychloride in DMF to give 3-chloro-1,4-benzoxazin-2-yl-carboxaldehydes, which can be further elaborated to amide derivatives including dimethylaminocarbonyl functionalities.

  • Amide Formation via Carbodiimide Coupling : Coupling of benzoxazinone carboxylic acid derivatives with dimethylamine or its derivatives under standard amide bond-forming conditions (e.g., using carbodiimides or activated esters) is another route to install the dimethylaminocarbonyl group, though specific examples for this exact compound are less frequently reported.

Reduction and Purification Steps

  • Reduction of Intermediates : Lithium triethylborohydride is used at low temperatures (−78°C) to reduce tert-butyl benzoxazine carboxylates to corresponding alcohols or hemiaminals, which are then further processed.

  • Purification : The crude products are often purified by silica gel chromatography using mixtures of dichloromethane, ethyl acetate, and heptane. Preparative high-performance liquid chromatography (HPLC) with C18 columns and gradients of acetonitrile/water buffers is employed for final purification to achieve high purity.

  • Crystallization : Final compounds are recrystallized from solvents such as heptane or ethanol at controlled temperatures with seeding to obtain pure crystalline solids.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Formation of benzoxazinone core 2-Aminophenol + chloroacetyl chloride, MIBK reflux, NaHCO3 2,3-Dihydro-1,4-benzoxazin-3-one
2 N-Substitution (acylation) Halide/ester + base (triethylamine, K2CO3), DMF solvent N-substituted benzoxazinone derivatives
3 Introduction of acetic acid Ethyl 2-(diethoxyphosphoryl)acetate + LiHMDS, THF, 0°C Ethyl (2Z)-(benzoxazin-3(4H)-ylidene)acetate
4 Reduction Lithium triethylborohydride, THF, −78°C Reduced benzoxazinone intermediates
5 Hydrolysis/Oxidation Swern or Jones oxidation, inert solvents, cooling Acetic acid substituted benzoxazinone
6 Purification Silica gel chromatography, preparative HPLC, crystallization Pure {6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Detailed Research Findings and Observations

  • The synthesis of the benzoxazinone core is robust and can be achieved by multiple routes, with the reaction of 2-aminophenol and chloroacetyl chloride being the most straightforward and scalable.

  • The introduction of the dimethylaminocarbonyl group requires careful control of reaction conditions, often involving low temperatures and inert atmospheres to prevent side reactions.

  • Use of lithium hexamethyldisilazide (LiHMDS) as a strong base in the presence of phosphonate esters is critical for the formation of the vinyl acetate intermediates, which are precursors to the acetic acid functionality.

  • Purification protocols involving silica gel chromatography and preparative HPLC are essential to isolate the target compound in high purity, with crystallization steps enhancing the final product quality.

  • The overall synthetic route is amenable to scale-up, as demonstrated by multi-hundred gram scale reactions reported in patent literature, indicating its industrial relevance.

Q & A

Q. Basic Research Focus :

  • 1H NMR : The 3-oxo group in the benzoxazine ring deshields adjacent protons, producing distinct doublets (δ 6.8–7.2 ppm). The dimethylamino group’s protons appear as a singlet (~δ 2.8–3.1 ppm) .
  • IR : Stretching frequencies for the carbonyl groups (3-oxo and acetic acid) are observed at ~1680–1720 cm⁻¹ .

Advanced Methodological Insight :
X-ray crystallography is essential for confirming the spatial arrangement of the dimethylamino carbonyl group. For example, in related benzothiazine analogs, the 3-oxo group forms hydrogen bonds with the acetic acid moiety, stabilizing a planar conformation . Discrepancies between calculated (DFT) and experimental bond lengths (e.g., C=O) may arise due to crystal packing effects, necessitating Hirshfeld surface analysis .

What bioactivity data exist for structurally related benzoxazine-acetic acid compounds, and how can they guide experimental design?

Basic Research Focus :
Benzoxazine derivatives with electron-withdrawing substituents (e.g., Cl, F) at the 6- and 7-positions exhibit receptor antagonism. For instance, GSK1562590, a UT receptor antagonist, shares structural motifs with the target compound and shows prolonged activity in calcium mobilization assays (EC₅₀ = 0.3–1.2 nM) .

Advanced Methodological Insight :
Structure-activity relationship (SAR) studies suggest that the dimethylamino carbonyl group enhances solubility and binding affinity to hydrophobic pockets in enzymes. For bioactivity screening, use dynamic mass redistribution (DMR) assays to monitor real-time cellular responses, as validated for similar benzoxazine derivatives . Dose-response curves should account for potential off-target effects via counter-screening against related receptors (e.g., GPCRs) .

How can researchers address contradictions in reported solubility and stability data for this compound?

Basic Research Focus :
Solubility discrepancies may arise from polymorphic forms. For example, the acetic acid moiety can exist as a free acid (water-soluble at pH > 5) or a lactone (insoluble in polar solvents). Conduct pH-dependent solubility profiling (e.g., 0.1 M HCl to pH 12) with UV-Vis quantification .

Advanced Methodological Insight :
Stability studies under accelerated conditions (40°C, 75% RH) reveal that the 3-oxo group is prone to hydrolysis in aqueous buffers. Use lyophilization for long-term storage and add stabilizers (e.g., 1% w/v mannitol) to formulations .

What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus :

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to predict membrane permeability. The dimethylamino group’s basicity (pKa ~8.5) suggests moderate blood-brain barrier penetration .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.1), metabolic clearance (CYP3A4 substrate), and potential hERG inhibition risks .

How can researchers validate the purity of synthesized batches, particularly for chiral centers?

Q. Advanced Methodological Insight :

  • Chiral HPLC : Employ a Chiralpak IA column (n-hexane/isopropanol, 90:10) to resolve enantiomers, if present. Optical rotation measurements ([α]D²⁵) should align with literature values for similar compounds (e.g., -15° to +20°) .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) with <2 ppm error confirms molecular formula integrity. For example, C₁₄H₁₅N₂O₅ requires [M+H]⁺ = 291.0978 .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Research Focus :

  • Exothermic Reactions : The coupling step (dimethylamino carbonyl introduction) is exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal degradation .
  • Byproduct Formation : Optimize stoichiometry (1.2:1 molar ratio of benzoxazine core to acetic acid derivative) and employ inline FTIR monitoring to track reaction progress .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

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